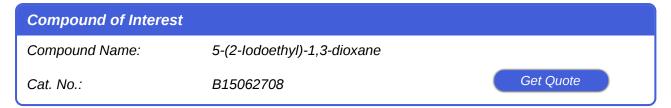


5-(2-lodoethyl)-1,3-dioxane: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **5-(2-lodoethyl)-1,3-dioxane**, a halogenated heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, provides estimated physicochemical properties based on analogous compounds, and details necessary safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this compound for applications in medicinal chemistry and materials science.

Introduction

The 1,3-dioxane scaffold is a prevalent structural motif in a variety of natural products and pharmacologically active molecules. Its conformational stability and ability to act as a protective group for 1,3-diols make it a valuable building block in organic synthesis. The introduction of an iodoethyl side chain at the 5-position of the 1,3-dioxane ring offers a reactive handle for a range of nucleophilic substitution and cross-coupling reactions, making **5-(2-lodoethyl)-1,3-dioxane** a potentially versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a theoretical yet chemically robust framework for the synthesis and handling of this compound.



Chemical Identity and Estimated Properties

As of the date of this publication, a specific CAS number for "**5-(2-lodoethyl)-1,3-dioxane**" is not publicly available, suggesting it is not a commercially cataloged compound. The properties of the analogous compound, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, are used as a basis for estimating the properties of the target iodo-derivative.

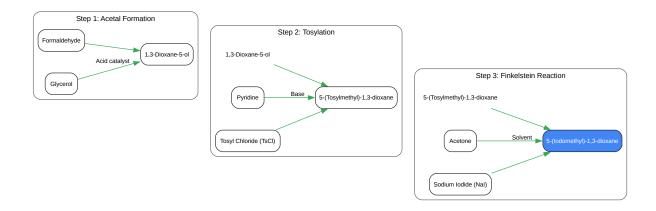
Table 1: Estimated Physicochemical Properties of 5-(2-lodoethyl)-1,3-dioxane

Property	Estimated Value/Information	Basis of Estimation
Molecular Formula	C6H11IO2	Calculated
Molecular Weight	258.05 g/mol	Calculated
Appearance	Colorless to pale yellow liquid	Analogy to similar haloalkanes
Boiling Point	Higher than the bromo-analog (239.2 °C for the 2,2-dimethyl bromo-derivative)	lodoalkanes generally have higher boiling points than corresponding bromoalkanes due to increased molecular weight and stronger van der Waals forces.[1][2]
Density	Greater than the bromo-analog (~1.255 g/cm³ for the 2,2-dimethyl bromo-derivative)	lodo-compounds are denser than their bromo-counterparts.
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, THF)	General solubility of haloalkanes and ethers.[1]
Reactivity	The C-I bond is weaker and more reactive towards nucleophiles than the C-Br bond.[1][3]	Known trends in haloalkane reactivity.[1][3]



Proposed Synthetic Pathway

A plausible and efficient synthesis of **5-(2-lodoethyl)-1,3-dioxane** can be envisioned in a three-step sequence starting from a suitable precursor. The proposed pathway involves the protection of a diol, followed by activation of a primary alcohol and subsequent halide exchange.



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Diagram 1: Proposed synthetic pathway for **5-(2-lodoethyl)-1,3-dioxane**.

Experimental Protocols

Step 1: Synthesis of 1,3-Dioxane-5-ethanol (Precursor)

A general procedure for the formation of a 1,3-dioxane ring involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[4] For the synthesis of the parent 1,3-dioxane



structure, formaldehyde is a suitable aldehyde. The starting material would be 2-(hydroxymethyl)propane-1,3-diol.

- Materials: 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, p-toluenesulfonic acid (catalytic amount), toluene.
- Procedure: A mixture of 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, and a
 catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark
 apparatus to remove the water formed during the reaction. The reaction progress is
 monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated
 sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent
 is removed under reduced pressure. The crude product is purified by vacuum distillation to
 yield 1,3-dioxane-5-ethanol.

Step 2: Tosylation of 1,3-Dioxane-5-ethanol

The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[5][6]

- Materials: 1,3-Dioxane-5-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
- Procedure: 1,3-Dioxane-5-ethanol is dissolved in dry DCM and cooled to 0 °C in an ice bath. Pyridine is added, followed by the portion-wise addition of TsCl. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.[7] The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the tosylate.

Step 3: Finkelstein Reaction to Yield 5-(2-lodoethyl)-1,3-dioxane

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from alkyl chlorides or bromides, and it is also effective for the conversion of tosylates to iodides.[8][9][10] [11]

Materials: The tosylate from Step 2, sodium iodide (NaI), acetone.



• Procedure: The tosylate is dissolved in anhydrous acetone. A stoichiometric excess of sodium iodide is added, and the mixture is heated at reflux. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.[9][12] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration. The acetone is removed in vacuo, and the residue is redissolved in a suitable organic solvent like diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5-(2-lodoethyl)-1,3-dioxane. Further purification can be achieved by column chromatography if necessary.

Safety and Handling

Organoiodides, while valuable synthetic intermediates, require careful handling due to their potential reactivity and health hazards.

Table 2: Safety and Handling Precautions



Aspect	Precaution
Personal Protective Equipment (PPE)	Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work in a well-ventilated fume hood.
Storage	Store in a cool, dry, dark place in a tightly sealed container. Organoiodides can be light-sensitive.
Handling	Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[13][14]
Waste Disposal	Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[15]
Spills	In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Potential Applications in Research and Drug Development

The **5-(2-iodoethyl)-1,3-dioxane** moiety is a versatile building block. The iodo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, allowing for the introduction of diverse functional groups. This makes the compound a valuable intermediate for the synthesis of:

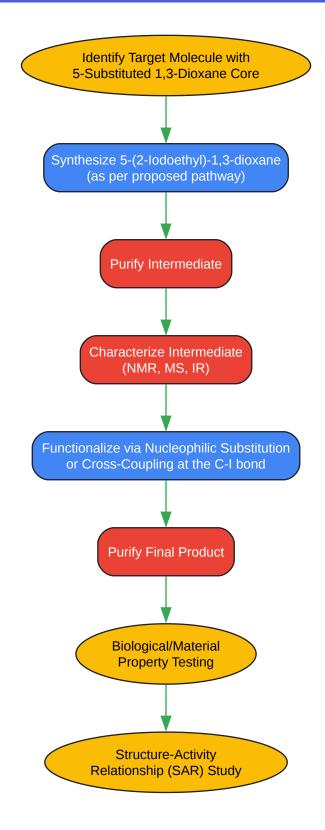
 Novel Pharmaceutical Scaffolds: The dioxane ring can serve as a core structure, with the iodoethyl side chain providing a point for diversification to explore structure-activity relationships.



- Linkers in Bioconjugation: The reactive iodoethyl group can be used to attach the dioxane moiety to biomolecules.
- Precursors for Radiotracers: The stable C-I bond can be a site for the introduction of radioactive iodine isotopes for use in medical imaging.

Logical Workflow for Synthesis and Application





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Diagram 2: General workflow for the synthesis and application of **5-(2-lodoethyl)-1,3-dioxane**.



Conclusion

While direct experimental data for **5-(2-lodoethyl)-1,3-dioxane** is scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, handling, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. The estimated properties and safety guidelines are derived from known chemical principles and data from analogous compounds. This document is intended to empower researchers in medicinal chemistry and materials science to confidently approach the synthesis and utilization of this promising chemical intermediate.

Disclaimer: The information provided in this technical guide is based on established chemical principles and data from analogous compounds. The proposed synthetic protocols have not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

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